molecular formula C9H12Cl2N2O B11877664 3,4-Dichloro-5-(neopentyloxy)pyridazine CAS No. 1346698-08-5

3,4-Dichloro-5-(neopentyloxy)pyridazine

Cat. No.: B11877664
CAS No.: 1346698-08-5
M. Wt: 235.11 g/mol
InChI Key: WQCYYAWEDRSDKU-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
3,4-Dichloro-5-(neopentyloxy)pyridazine (CAS: 1346698-08-5) is a pyridazine derivative with the molecular formula C₉H₁₂Cl₂N₂O and a molar mass of 235.11 g/mol . The neopentyloxy (2,2-dimethylpropyloxy) substituent at the 5-position contributes significant steric bulk, which may influence solubility, metabolic stability, and receptor interactions. This compound requires storage at 2–8°C, indicating sensitivity to temperature-dependent degradation .

Pyridazine derivatives are widely explored in medicinal chemistry due to their heterocyclic nitrogen-rich structure, which enables diverse biological interactions.

Properties

CAS No.

1346698-08-5

Molecular Formula

C9H12Cl2N2O

Molecular Weight

235.11 g/mol

IUPAC Name

3,4-dichloro-5-(2,2-dimethylpropoxy)pyridazine

InChI

InChI=1S/C9H12Cl2N2O/c1-9(2,3)5-14-6-4-12-13-8(11)7(6)10/h4H,5H2,1-3H3

InChI Key

WQCYYAWEDRSDKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COC1=CN=NC(=C1Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-5-(neopentyloxy)pyridazine typically involves the reaction of 3,4-dichloropyridazine with neopentyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-5-(neopentyloxy)pyridazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .

Scientific Research Applications

3,4-Dichloro-5-(neopentyloxy)pyridazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-(neopentyloxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The nature of the substituent at the 5-position critically impacts molecular properties. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Mass (g/mol) Key Physicochemical Notes
3,4-Dichloro-5-(neopentyloxy)pyridazine Neopentyloxy (2,2-dimethylpropyloxy) C₉H₁₂Cl₂N₂O 235.11 High steric bulk; improved metabolic stability
3,4-Dichloro-5-(cyclopentyloxy)pyridazine Cyclopentyloxy C₉H₁₀Cl₂N₂O 233.09 Reduced steric hindrance; potentially higher reactivity
3,4-Dichloro-5-(pentan-2-yloxy)pyridazine Pentan-2-yloxy C₉H₁₂Cl₂N₂O 235.11 Linear alkoxy chain; moderate solubility
Compound 19b (3,4-Dichloro-5-(3-fluoro-5-(trifluoromethyl)benzyl)pyridazine) Fluorinated benzyl C₁₃H₇Cl₂F₄N₂O 366.11 (calculated) Strong electron-withdrawing groups; enhanced target affinity

Key Observations :

  • Steric Effects : The neopentyloxy group’s bulkiness may limit rotational freedom and reduce enzymatic degradation, enhancing pharmacokinetic stability compared to cyclopentyloxy or linear alkoxy substituents .
Anti-Inflammatory Activity

Pyridazine derivatives 7a and 7b (unspecified substituents) demonstrated 56% and 38.5% inhibition of paw edema, respectively, outperforming celecoxib in anti-inflammatory assays . The neopentyloxy analog’s steric bulk may slow onset but prolong duration of action, a hypothesis supported by the sustained activity of 7a/7b .

Central Nervous System (CNS) Activity

Compound 19b, with a fluorinated benzyl group, acts as a GPR52 agonist with brain-penetrant properties . The neopentyloxy analog’s aliphatic substituent may reduce CNS penetration compared to aromatic groups, suggesting substituent-dependent bioavailability.

Theoretical and Structural Insights

Semiempirical AM1 calculations on pyridazine derivatives revealed that substituents alter electrostatic properties near nitrogen atoms , correlating with biological activity . The neopentyloxy group’s electron-donating nature could modulate charge distribution, affecting interactions with inflammatory or apoptotic targets (e.g., Bcl-xL inhibitors) .

Biological Activity

3,4-Dichloro-5-(neopentyloxy)pyridazine is a pyridazine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of two chlorine atoms and a neopentyloxy group, which may influence its interaction with biological systems. The following sections will detail the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its structural features. The chlorine substituents are known to enhance the reactivity of organic compounds, potentially allowing for interactions with various biological targets. The neopentyloxy group may also contribute to lipophilicity, facilitating membrane permeability and receptor binding.

Key Mechanisms:

  • Bioreduction : The nitro group in similar compounds can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
  • Enzyme Interaction : Chlorine atoms can modulate the activity of enzymes and receptors, influencing metabolic pathways.

Biological Activities

Research indicates that pyridazine derivatives exhibit a range of biological activities, including:

  • Antimicrobial Properties : Several studies have highlighted the antimicrobial potential of pyridazine derivatives, suggesting that this compound may possess similar properties .
  • Anticancer Activity : Investigations into related compounds have shown promising anticancer effects, particularly through inhibition of key enzymes involved in cancer progression .
  • Anti-inflammatory Effects : Some pyridazine derivatives have demonstrated anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which could be relevant for this compound as well .

Case Studies

Several studies have explored the biological activities of pyridazine derivatives similar to this compound:

  • Anticancer Studies :
    • A study reported that certain pyridazinone derivatives exhibited significant inhibitory effects on cancer cell proliferation by targeting specific signaling pathways. These findings suggest a potential for developing new anticancer therapies based on pyridazine structures .
  • Anti-inflammatory Research :
    • Research involving pyridazinone compounds demonstrated effective inhibition of COX-2 over COX-1, indicating a selective anti-inflammatory action that could minimize side effects associated with traditional NSAIDs .
  • Antimicrobial Activity :
    • A comparative analysis showed that various pyridazine derivatives effectively inhibited bacterial growth. The structure-activity relationship indicated that modifications in the side chains significantly influenced antimicrobial potency .

Data Table: Summary of Biological Activities

Activity TypeCompound ExampleObserved EffectReference
AntimicrobialVarious PyridazinonesInhibition of bacterial growth
AnticancerPyridazinone DerivativesInhibition of cancer cell proliferation
Anti-inflammatoryCOX-inhibiting PyridazinonesSelective inhibition of COX-2

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